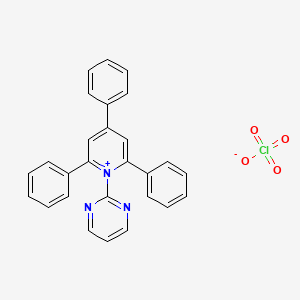![molecular formula C12H11Cl2NOS B14410283 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride CAS No. 81851-03-8](/img/structure/B14410283.png)
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride is a chemical compound with the molecular formula C12H11Cl2NOS. It is known for its applications in various fields including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a sulfinylmethyl group and a 4-chlorophenyl group, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride typically involves the reaction of 2-chloromethylpyridine with 4-chlorobenzenesulfinic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride undergoes various chemical reactions including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and neutral pH.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Amines, thiols; reaction conditions vary depending on the nucleophile but generally involve basic conditions and moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride involves its interaction with specific molecular targets in biological systems. The sulfinyl group is known to interact with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Bromophenyl)sulfinylmethyl]pyridine
- 2-[(4-Methylphenyl)sulfinylmethyl]pyridine
- 2-[(4-Fluorophenyl)sulfinylmethyl]pyridine
Uniqueness
2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its analogs with different substituents on the phenyl ring.
Propiedades
Número CAS |
81851-03-8 |
|---|---|
Fórmula molecular |
C12H11Cl2NOS |
Peso molecular |
288.2 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)sulfinylmethyl]pyridine;hydrochloride |
InChI |
InChI=1S/C12H10ClNOS.ClH/c13-10-4-6-12(7-5-10)16(15)9-11-3-1-2-8-14-11;/h1-8H,9H2;1H |
Clave InChI |
XPVMLGYQVDIKHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CS(=O)C2=CC=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


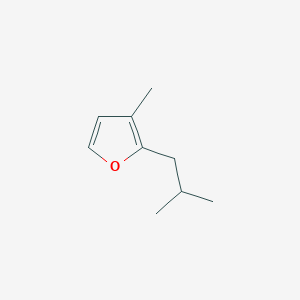
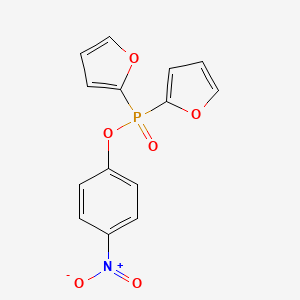
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
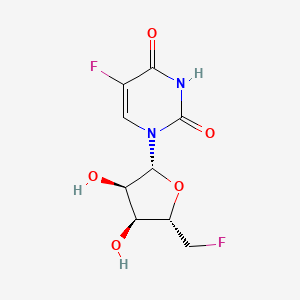
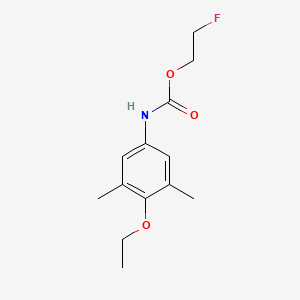
![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
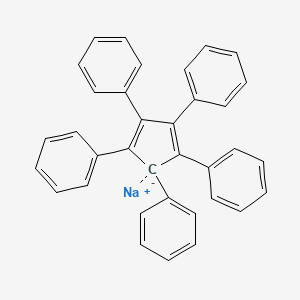
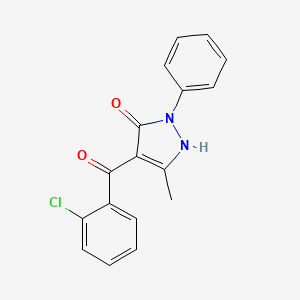
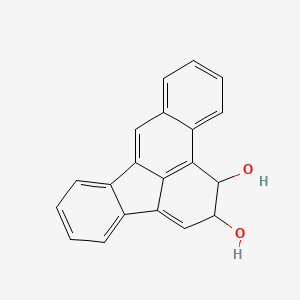
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
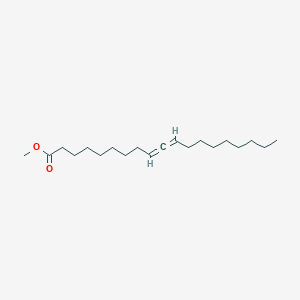
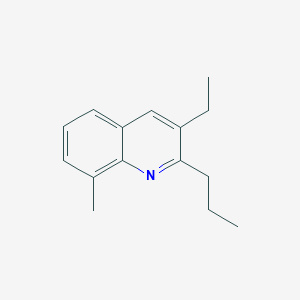
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
